molecular formula C16H15N3O2 B2827572 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1171393-93-3

4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2827572
CAS No.: 1171393-93-3
M. Wt: 281.315
InChI Key: SVOSJDJUXXTNLD-UHFFFAOYSA-N
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Description

The compound “4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the furan ring, and the benzamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of its structural components .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound has been involved in studies focusing on the synthesis of heterocyclic compounds. For instance, Yavari et al. (2002) explored the reaction between heterocyclic NH-acids and dibenzoylacetylene in the presence of triphenylphosphine, leading to the production of furan derivatives, including those related to imidazole structures (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).

Corrosion Inhibition

  • Amino acid compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. Yadav, Sarkar, and Purkait (2015) found that these inhibitors effectively protect steel surfaces, highlighting their potential in materials science and engineering applications (Yadav, Sarkar, & Purkait, 2015).

Cardiac Electrophysiological Activity

  • Morgan et al. (1990) detailed the synthesis and evaluation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity, suggesting potential uses in the development of selective class III agents for heart rhythm management (Morgan et al., 1990).

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating the furan and imidazole motifs, have demonstrated significant antiprotozoal activity, making them candidates for malaria and other protozoal infections treatment (Ismail et al., 2004).

Antimicrobial Activity

  • Thiosemicarbazide derivatives, utilizing a similar structural framework, have been synthesized and assessed for antimicrobial efficacy. This highlights the compound's role in the development of new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).

Inhibition of TNF-alpha Converting Enzyme (TACE)

  • Research by Ott et al. (2008) focused on the synthesis of benzamides bearing the imidazole motif for the inhibition of TNF-alpha converting enzyme (TACE), showcasing the potential in the development of anti-inflammatory agents (Ott et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOSJDJUXXTNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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